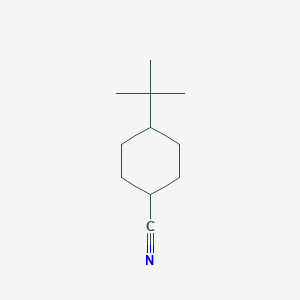

4-Tert-butylcyclohexane-1-carbonitrile

Beschreibung

BenchChem offers high-quality 4-Tert-butylcyclohexane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butylcyclohexane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-tert-butylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIZGGCJCFYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of cis-4-tert-butylcyclohexane-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the cis isomer of 4-tert-butylcyclohexane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The conformational rigidity imparted by the tert-butyl group presents unique stereochemical challenges and opportunities. This document will delve into the mechanistic underpinnings of stereocontrol in cyclohexane systems, offering detailed, field-proven protocols for the synthesis of the target molecule. The primary focus will be on a highly efficient pathway involving the stereoselective reduction of a commercially available ketone followed by a configuration-inverting cyanation reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemically defined cyclohexyl scaffolds in their work.

Introduction: The Significance of Conformational Control

The 4-tert-butylcyclohexyl moiety is a cornerstone in stereochemical studies and rational molecule design. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where it occupies the sterically favorable equatorial position.[1][2] This conformational anchoring minimizes the interconversion between chair forms, known as ring-flipping, that is typically rapid in unsubstituted or less hindered cyclohexanes.[3][4] Consequently, substituents at other positions on the ring are held in well-defined axial or equatorial orientations, profoundly influencing the molecule's reactivity and biological interactions.

The synthesis of cis-4-tert-butylcyclohexane-1-carbonitrile, where the nitrile group is axial and the tert-butyl group is equatorial, is a non-trivial endeavor. The axial position is sterically more hindered than the equatorial position, making the cis isomer the thermodynamically less stable product.[5] Therefore, its synthesis requires a kinetically controlled approach or a strategy that allows for the inversion of the more stable trans isomer. This guide will detail a robust and reproducible methodology to achieve this synthetic goal.

Strategic Approach: From Ketone to cis-Nitrile

The most logical and efficient pathway to cis-4-tert-butylcyclohexane-1-carbonitrile begins with the readily available starting material, 4-tert-butylcyclohexanone. The overall strategy involves two key transformations:

-

Stereoselective Reduction: The initial step focuses on the reduction of the ketone to the corresponding alcohol. The choice of reducing agent is critical in determining the stereochemical outcome.

-

Cyanation with Inversion: The second step involves the introduction of the nitrile group. To obtain the desired cis product, a reaction that proceeds with an inversion of stereochemistry is paramount.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for cis-4-tert-butylcyclohexane-1-carbonitrile.

Part I: Stereoselective Reduction of 4-tert-butylcyclohexanone

The reduction of 4-tert-butylcyclohexanone can yield two diastereomeric alcohols: trans-4-tert-butylcyclohexanol (with an equatorial hydroxyl group) and cis-4-tert-butylcyclohexanol (with an axial hydroxyl group). The formation of the trans isomer is thermodynamically favored due to the lower steric strain of the equatorial substituent.[1]

For our primary synthetic route, we will intentionally synthesize the trans isomer, as it is the ideal precursor for the subsequent inversion reaction.

Experimental Protocol: Synthesis of trans-4-tert-butylcyclohexanol

This protocol utilizes sodium borohydride, a mild and selective reducing agent that favors the formation of the thermodynamically more stable trans alcohol.[6]

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butylcyclohexanone | 154.25 | 10.0 g | 0.0648 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 g | 0.0396 |

| Methanol | - | 100 mL | - |

| Diethyl Ether | - | 200 mL | - |

| 1 M Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanone (10.0 g, 0.0648 mol) and methanol (100 mL). Stir the mixture until the ketone has completely dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5 g, 0.0396 mol) in small portions over 15-20 minutes. The addition is exothermic, and gas evolution will be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Carefully quench the reaction by slowly adding 1 M hydrochloric acid (50 mL) until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from hexanes to afford trans-4-tert-butylcyclohexanol as a white crystalline solid. A typical yield is 85-95%.

Part II: Cyanation with Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including nitriles.[4][7] A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon.[8] This makes it the ideal method for converting the trans-alcohol (equatorial -OH) into the desired cis-nitrile (axial -CN).

The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4] The activated alcohol then undergoes an Sₙ2-type displacement by a suitable nucleophile. For cyanation, a source of cyanide, such as acetone cyanohydrin, is used.

Caption: Simplified mechanism of the Mitsunobu reaction for cyanation.

Experimental Protocol: Synthesis of cis-4-tert-butylcyclohexane-1-carbonitrile

Safety Precaution: This reaction uses a cyanide source and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, must be worn at all times.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| trans-4-tert-butylcyclohexanol | 156.27 | 5.0 g | 0.032 |

| Triphenylphosphine (PPh₃) | 262.29 | 10.1 g | 0.0384 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.7 mL (approx. 7.7g) | 0.0384 |

| Acetone Cyanohydrin | 85.09 | 3.0 mL (approx. 2.8g) | 0.033 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Diethyl Ether | - | - | - |

| Hexanes | - | - | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve trans-4-tert-butylcyclohexanol (5.0 g, 0.032 mol) and triphenylphosphine (10.1 g, 0.0384 mol) in anhydrous THF (100 mL).

-

Cool the stirred solution to 0 °C in an ice-water bath.

-

Add acetone cyanohydrin (3.0 mL, 0.033 mol) to the solution.

-

Slowly add DIAD (7.7 mL, 0.0384 mol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triphenylphosphine oxide may form during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting residue will contain the product and triphenylphosphine oxide. Add diethyl ether (100 mL) and stir for 15 minutes. The triphenylphosphine oxide has low solubility in ether and will precipitate.

-

Filter the mixture and wash the solid with cold diethyl ether.

-

Concentrate the filtrate. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield cis-4-tert-butylcyclohexane-1-carbonitrile as a colorless oil or low-melting solid. A typical yield is 60-75%.

Alternative Synthetic Considerations

While the Mitsunobu reaction on the trans-alcohol is the recommended route, an alternative pathway involves the initial formation of the cis-alcohol.

-

Kinetic Reduction: The reduction of 4-tert-butylcyclohexanone with a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), favors the formation of the cis-alcohol through kinetic control.[2] The bulky reagent attacks the carbonyl from the less hindered equatorial face, resulting in the formation of the axial alcohol.

Once the cis-alcohol is obtained, it can be converted to the cis-nitrile. However, this is not as straightforward as the Mitsunobu inversion. A typical approach would be to convert the alcohol to a good leaving group (e.g., a tosylate) and then perform a nucleophilic substitution with a cyanide salt. This Sₙ2 reaction on a cyclohexane ring is highly dependent on the conformation. The axial tosylate of the cis isomer would require an equatorial attack by the cyanide nucleophile, which is sterically feasible.[9] However, this two-step process (tosylation followed by substitution) is less direct than the one-pot Mitsunobu reaction.

Conclusion

The synthesis of cis-4-tert-butylcyclohexane-1-carbonitrile is a prime example of strategic, stereocontrolled synthesis. By understanding the conformational preferences of the 4-tert-butylcyclohexyl system and leveraging powerful synthetic methods like the Mitsunobu reaction, the thermodynamically less favored cis isomer can be obtained in high purity and good yield. The recommended two-step sequence, starting from 4-tert-butylcyclohexanone and proceeding through the trans-alcohol intermediate, offers a reliable and efficient pathway for accessing this valuable synthetic building block. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this and similar stereochemically defined scaffolds into their research and development programs.

References

- Oreate AI Blog. (2026, January 15). Understanding Axial and Equatorial Positions in Cyclohexane.

- Brainly. (2023, September 5). How do the positions of axial and equatorial substituents on a cyclohexane ring change during a chair interconversion?

- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.

- Odinity. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure.

- Scribd. Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride.

- Organic Chemistry Portal. Mitsunobu Reaction.

- Organic Synthesis. Mitsunobu reaction.

- OpenStax. (2023, September 20). 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry.

- University of Calgary. Ch3 - Substituted Cyclohexanes.

- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

- St. Paul's Cathedral Mission College. Cyclic Stereochemistry (PART-9, PPT-9) Conformation and Reactivity in Cyclohexane-II.

- PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

Sources

- 1. scribd.com [scribd.com]

- 2. odinity.com [odinity.com]

- 3. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 4-tert-butylcyclohexane-1-carbonitrile

This guide provides a comprehensive analysis of the ¹H NMR spectra of the cis and trans isomers of 4-tert-butylcyclohexane-1-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for stereochemical and conformational analysis. This document moves beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and NMR parameters, grounded in established principles of conformational analysis and substituent effects.

The Foundational Principle: Conformational Locking

The interpretation of the ¹H NMR spectra of 4-tert-butylcyclohexane-1-carbonitrile isomers is fundamentally reliant on the principle of conformational locking. The tert-butyl group, with its significant steric bulk, possesses a large A-value (approximately 4.9 kcal/mol), which is a quantitative measure of its preference for the equatorial position in a cyclohexane ring. This strong preference effectively "locks" the chair conformation, preventing ring flipping at room temperature. Consequently, the substituents on the ring, and more importantly for NMR analysis, the hydrogen atoms, are held in fixed axial and equatorial positions. This conformational rigidity is the key to unambiguously interpreting the chemical shifts and coupling constants for each isomer.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain high-quality ¹H NMR spectra suitable for detailed analysis, the following protocol is recommended:

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified 4-tert-butylcyclohexane-1-carbonitrile isomer into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, a small plug of glass wool can be placed in the pipette during transfer.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better spectral dispersion) is to be used.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. A small amount of line broadening (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Spectral Analysis of the trans Isomer

In the trans isomer, the tert-butyl group occupies an equatorial position, forcing the nitrile group to also be in an equatorial position. This arrangement is the more thermodynamically stable of the two isomers.

Caption: Chair conformation of the trans isomer.

Analysis of Key Protons:

-

H1 Proton (α to CN): The proton on the same carbon as the nitrile group (C1) is in an axial position (H1a). This axial proton is expected to appear as a triplet of triplets due to coupling with the two axial protons on C2 and C6 (large coupling constant, Jaa) and the two equatorial protons on C2 and C6 (small coupling constant, Jae). The chemical shift of this proton is influenced by the electric field effect of the cyano group.[1]

-

Cyclohexane Ring Protons: The axial protons on the ring will generally resonate at a higher field (lower ppm) compared to their geminal equatorial counterparts. This is a characteristic feature of cyclohexane chair conformations.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically at a high field (around 0.9 ppm).

Expected ¹H NMR Data for the trans Isomer:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| t-Bu | ~0.87 | s | - |

| H2e, H6e | ~2.05 | m | - |

| H3e, H5e | ~1.25 | m | - |

| H4a | ~1.05 | m | - |

| H2a, H6a | ~1.35 | m | - |

| H3a, H5a | ~1.90 | m | - |

| H1a | ~2.40 | tt | Jaa ≈ 11 Hz, Jae ≈ 4 Hz |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The values presented are based on data from analogous compounds and established principles.

Spectral Analysis of the cis Isomer

In the cis isomer, the equatorial placement of the bulky tert-butyl group necessitates that the nitrile group occupies an axial position.

Caption: Chair conformation of the cis isomer.

Analysis of Key Protons:

-

H1 Proton (α to CN): In the cis isomer, the H1 proton is in an equatorial position (H1e). Its multiplicity will be a multiplet, likely a triplet of triplets, but with significantly smaller coupling constants compared to the H1a of the trans isomer. This is because it couples to two axial protons (Jea) and two equatorial protons (Jee), both of which are small couplings. The difference in the multiplicity and the width of the H1 signal is a key diagnostic feature to distinguish between the cis and trans isomers.

-

Cyclohexane Ring Protons: The axial protons will still be upfield relative to the equatorial protons. However, the axial nitrile group will influence the chemical shifts of the other axial protons on the same side of the ring (H3a and H5a) due to 1,3-diaxial interactions and the electric field effect.

-

tert-Butyl Protons: The tert-butyl protons will again appear as a sharp singlet at a similar chemical shift to the trans isomer.

Expected ¹H NMR Data for the cis Isomer:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| t-Bu | ~0.90 | s | - |

| H2e, H6e | ~1.65 | m | - |

| H3e, H5e | ~1.55 | m | - |

| H4a | ~1.15 | m | - |

| H2a, H6a | ~1.80 | m | - |

| H3a, H5a | ~2.10 | m | - |

| H1e | ~2.85 | m (narrow) | All J values are small (~2-5 Hz) |

The Role of the Nitrile Group's Electronic Effect

While the magnetic anisotropy of the cyano group is a factor often considered, for aliphatic nitriles such as 4-tert-butylcyclohexane-1-carbonitrile, its contribution to the chemical shifts of distant protons is considered negligible.[1] The more dominant influence is the electric field effect of the polar C≡N bond. This through-space effect can deshield protons that are in close proximity to the electronegative nitrogen atom, contributing to the observed chemical shifts.

Summary and Conclusion

The ¹H NMR spectra of cis- and trans-4-tert-butylcyclohexane-1-carbonitrile are textbook examples of how conformational analysis can be performed using NMR spectroscopy. The key to their differentiation lies in the analysis of the proton at the C1 position. The trans isomer, with its axial H1, will show a broad multiplet with large axial-axial coupling constants. In contrast, the cis isomer, with its equatorial H1, will exhibit a narrow multiplet due to the absence of large axial-axial couplings. By carefully analyzing the chemical shifts and, more importantly, the coupling constants, a definitive assignment of the stereochemistry can be made. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently perform such analyses in their own work.

References

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

Sources

13C NMR characterization of 4-tert-butylcyclohexane-1-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. Among its variants, 13C NMR provides a direct window into the carbon skeleton of organic molecules. This guide offers a deep dive into the 13C NMR characterization of 4-tert-butylcyclohexane-1-carbonitrile, a molecule whose conformational rigidity makes it an excellent model for understanding the subtleties of stereochemistry and their spectral consequences. As Senior Application Scientists, our goal is to bridge the gap between theoretical principles and practical application, providing you with the insights necessary to leverage 13C NMR to its full potential in your research and development endeavors.

Introduction: The Significance of Conformational Analysis

4-tert-butylcyclohexane-1-carbonitrile exists as two diastereomers: cis and trans. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation to minimize steric strain.[1] In the more stable isomer, the tert-butyl group occupies an equatorial position. This conformational rigidity makes the molecule an ideal system for studying the influence of substituent orientation (axial vs. equatorial) on 13C NMR chemical shifts. Understanding these effects is crucial for the unambiguous assignment of stereochemistry in more complex cyclic systems, a common challenge in drug discovery and natural product synthesis.

The nitrile functional group also presents a unique spectroscopic marker. The 13C NMR chemical shift of the nitrile carbon is highly sensitive to its stereochemical environment, providing a reliable method for assigning the configuration at the C1 position.[2][3] This guide will explore the underlying principles governing these chemical shift differences and provide a practical framework for their interpretation.

Foundational Principles: 13C NMR in Stereochemical Assignment

The chemical shift of a carbon nucleus in 13C NMR is determined by its local electronic environment. The orientation of substituents on a cyclohexane ring significantly alters this environment through several key effects:

-

The γ-gauche Effect: This is one of the most powerful tools for stereochemical assignment in 13C NMR.[4] A substituent in an axial position experiences steric interaction with the syn-axial protons at the C3 and C5 positions. This steric compression, known as the γ-gauche effect, leads to a characteristic upfield shift (to a lower ppm value) of the axial carbon and the γ-carbons (C3 and C5) compared to their counterparts in the equatorial conformer.[5][6]

-

Anisotropy of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group exhibits magnetic anisotropy. This means that the magnetic field induced by the pi electrons of the nitrile group is not uniform in all directions. The anisotropic effect can either shield or deshield nearby carbons depending on their spatial relationship to the nitrile group, further differentiating the spectra of the cis and trans isomers.

-

Hyperconjugation: The alignment of C-C and C-H bonds with respect to the substituent also influences the electron density and, consequently, the chemical shifts of the ring carbons.

Experimental Protocol: Acquiring High-Quality 13C NMR Data

A robust and reliable experimental protocol is the bedrock of accurate spectral interpretation. The following steps outline a validated procedure for the 13C NMR analysis of 4-tert-butylcyclohexane-1-carbonitrile.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common and suitable choice for this compound.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard, with its 13C signal defined as 0.0 ppm.[7]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the 13C frequency and matched to the impedance of the instrument.

-

Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically used.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.[8]

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.[9]

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for acquiring high-quality 13C NMR data.

Spectral Interpretation and Data Analysis

The key to differentiating the cis and trans isomers of 4-tert-butylcyclohexane-1-carbonitrile lies in the careful analysis of their respective 13C NMR spectra. The conformational locking by the tert-butyl group results in distinct chemical shifts for the carbons in each isomer.

4.1. Isomer Structures and Expected Conformations

-

trans-4-tert-butylcyclohexane-1-carbonitrile: The tert-butyl and nitrile groups are on opposite sides of the ring. To minimize steric hindrance, both bulky groups will preferentially occupy equatorial positions.

-

cis-4-tert-butylcyclohexane-1-carbonitrile: The tert-butyl and nitrile groups are on the same side of the ring. The large tert-butyl group will strongly favor the equatorial position, forcing the smaller nitrile group into an axial position.

Conformational Isomers Diagram

Caption: Chair conformations of cis and trans isomers. (Note: Actual images would be used in a real guide)

4.2. Predicted 13C NMR Chemical Shifts

Based on established principles, we can predict the relative chemical shifts for the carbons in each isomer.

| Carbon Atom | trans Isomer (Equatorial CN) | cis Isomer (Axial CN) | Key Differentiating Effect |

| CN | More Downfield (~124-127 ppm)[2][3] | More Upfield (~118-124 ppm)[2][3] | Anisotropy & Steric Effects |

| C1 | Equatorial -CH | Axial -CH (γ-gauche) | γ-gauche effect |

| C2, C6 | Equatorial -CH2 | Equatorial -CH2 | γ-gauche effect on C3, C5 |

| C3, C5 | Equatorial -CH2 | Axial -CH2 (γ-gauche) | γ-gauche effect |

| C4 | Equatorial -CH | Equatorial -CH | Minimal change |

| C(CH3)3 | Quaternary Carbon | Quaternary Carbon | Minimal change |

| C(CH3)3 | Methyl Carbons | Methyl Carbons | Minimal change |

4.3. Analysis of the Nitrile Carbon Signal

A significant body of research has demonstrated that the 13C NMR chemical shift of the nitrile carbon is a reliable indicator of its orientation.[2][3] Equatorial nitriles consistently resonate at a lower field (higher ppm) than their axial counterparts.[2] This downfield shift for the equatorial nitrile is a consistent trend observed across a wide range of cyclohexanecarbonitrile derivatives.[2][3]

4.4. Analysis of the Ring Carbon Signals

The γ-gauche effect will be most pronounced in the cis isomer, where the axial nitrile group interacts with the axial protons on C3 and C5. This will cause the signals for C1, C3, and C5 in the cis isomer to be shifted upfield relative to the corresponding carbons in the trans isomer.

Conclusion and Future Perspectives

The 13C NMR characterization of 4-tert-butylcyclohexane-1-carbonitrile serves as a powerful case study in the application of fundamental NMR principles to solve real-world stereochemical problems. The conformational rigidity imposed by the tert-butyl group provides a clear and instructive example of how substituent orientation dictates spectral appearance. The insights gained from analyzing this model system are directly applicable to the structural elucidation of more complex cyclic molecules encountered in pharmaceutical and natural product research.

Future advancements in computational chemistry, particularly in the accurate prediction of NMR chemical shifts through methods like Density Functional Theory (DFT), will further enhance our ability to assign complex structures with confidence.[10][11] The integration of experimental NMR data with theoretical calculations represents the next frontier in structural chemistry, promising to accelerate the pace of discovery and innovation.

References

-

Strayer, J., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Available at: [Link]

-

Deshielding γ–gauche effects in 13 C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Canadian Science Publishing. Available at: [Link]

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ResearchGate. Available at: [Link]

-

Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. PMC. Available at: [Link]

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ACS Publications. Available at: [Link]

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ACS Publications. Available at: [Link]

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. SciSpace. Available at: [Link]

-

The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed. Available at: [Link]

-

Describe the γ (gamma) effect in 13C NMR with an appropriate diag. Filo. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. ResearchGate. Available at: [Link]

-

Conformational Analysis. Available at: [Link]

-

C-13 NMR Spectrum. St. Olaf College. Available at: [Link]

-

Predict 13C NMR spectra. Cheminfo.org. Available at: [Link]

-

How might one distinguish between two acyclic diastereomers other than by X-ray diffraction? Chemistry Stack Exchange. Available at: [Link]

-

13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]

-

Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. PubMed. Available at: [Link]

-

13C NMR. Available at: [Link]

-

3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. ResearchGate. Available at: [Link]

-

Solved The following table is the 1H NMR and 13C NMR. Chegg.com. Available at: [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

-

C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ResearchGate. Available at: [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Doc Brown's Chemistry. Available at: [Link]

-

4-Tert-butylcyclohexane-1-carbonitrile. PubChem. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Describe the \gamma (gamma) effect in ^{13}C NMR with an appropriate diag.. [askfilo.com]

- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Advanced FTIR Analysis of Conformational Isomerism: The Nitrile Probe in 4-tert-butylcyclohexane-1-carbonitrile

Topic: FTIR Spectroscopy of the Nitrile Group in 4-tert-butylcyclohexane-1-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the spectroscopic characterization of the nitrile (

Mechanistic Principles: The "Locked" Conformation

To isolate the spectral properties of axial versus equatorial substituents, 4-tert-butylcyclohexane-1-carbonitrile serves as an ideal model system. The bulky tert-butyl group (

This locking mechanism forces the nitrile group at the C1 position into a specific orientation based on the diastereomer:

-

Trans-isomer: The nitrile group is Equatorial (diequatorial geometry).

-

Cis-isomer: The nitrile group is Axial (axial-equatorial geometry).

Vibrational Stark Effect and Dipole Coupling

The nitrile stretching vibration (

-

Frequency Shift (

): The axial nitrile, subject to 1,3-diaxial steric compression from the syn-axial hydrogens, often exhibits a subtle frequency shift relative to the equatorial conformer. However, this shift is frequently masked by solvent effects. -

Integrated Intensity (

): The transition dipole moment differs between the two conformers. The equatorial nitrile, aligning more favorably with the overall molecular dipole in the trans isomer, typically exhibits a higher molar extinction coefficient (

Visualization of Conformational Locking

The following diagram illustrates the stereochemical relationship and the resulting "locked" conformations.

Figure 1: Conformational locking logic dictating the spectral properties of the nitrile substituent.

Experimental Protocol: High-Resolution FTIR Acquisition

To distinguish the subtle spectral differences between axial and equatorial nitriles, strict control over solvent environment and instrument parameters is required.

Materials and Reagents

-

Analyte: Pure cis- and trans-4-tert-butylcyclohexane-1-carbonitrile (separated via flash chromatography or HPLC).

-

Solvent: Carbon Tetrachloride (

) or Hexane (Spectroscopic Grade).-

Rationale: Non-polar solvents minimize specific solute-solvent interactions (hydrogen bonding) that broaden the

band and obscure conformational splitting.

-

-

Cell: CaF₂ or KBr liquid transmission cell with a path length of 0.1 mm to 1.0 mm.

Instrument Parameters

-

Resolution: 1 cm⁻¹ or better (essential to resolve overlapping bands if analyzing mixtures).

-

Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

-

Apodization: Boxcar or weak Norton-Beer to preserve peak shape information.

-

Zero-Filling: 2 levels (increases data point density for accurate peak picking).

Step-by-Step Workflow

-

Background Collection: Collect a background spectrum of the pure solvent and cell. Ensure the cell is dry and free of water vapor (which absorbs near the nitrile region).

-

Sample Preparation: Prepare a 10–50 mM solution of the analyte. High concentrations may lead to dipole-dipole coupling aggregates; low concentrations limit S/N.

-

Acquisition: Introduce the sample into the cell, ensuring no bubbles are trapped. Acquire the spectrum.

-

Data Processing:

-

Baseline correct the region 2100–2400 cm⁻¹.

-

Perform a second-derivative analysis if the peaks are unresolved in a mixture.

-

Integrate the area under the

band (2220–2260 cm⁻¹).

-

Data Analysis and Interpretation

The following table summarizes the expected spectral characteristics for the two isomers. Note that absolute frequency values can shift based on solvent polarity (solvatochromism), but the relative relationship remains consistent.

Comparative Spectral Data

| Feature | Trans-Isomer (Equatorial) | Cis-Isomer (Axial) | Validation Method |

| Geometry | Diequatorial | Axial (CN) - Equatorial (t-Bu) | X-ray Crystallography |

| Higher (~2242 cm⁻¹) | Lower (~2238 cm⁻¹) | High-Res FTIR | |

| Band Intensity | High ( | Low | Integrated Absorbance |

| Downfield (~125.7 ppm) | Upfield (~122.4 ppm) | ||

| Solvent Sensitivity | High (Exposed dipole) | Moderate (Sterically shielded) | Solvatochromic Shift |

Note: Frequencies are approximate for non-polar solvents. In polar solvents, both bands will red-shift and broaden.

Orthogonal Validation Workflow

Reliance on FTIR alone can be risky due to the small frequency difference. A self-validating protocol must include

Figure 2: Integrated workflow for stereochemical assignment using NMR as the primary validator for FTIR spectral features.

References

-

Fleming, F. F., et al. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. The Journal of Organic Chemistry. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Boxer, S. G., et al. (2009). Vibrational Stark Effects of Nitriles. The Journal of Physical Chemistry B. [Link]

-

Schneider, S. H., & Boxer, S. G. (2016). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding. The Journal of Physical Chemistry B. [Link]

Technical Guide: Conformational Analysis of Axial vs. Equatorial 4-tert-Butylcyclohexane-1-carbonitrile

This technical guide is structured to provide actionable, high-level insights for researchers dealing with the stereochemical intricacies of substituted cyclohexanes.

Executive Summary

This guide details the thermodynamic, spectroscopic, and synthetic differentiation of cis- and trans-4-tert-butylcyclohexane-1-carbonitrile . Unlike typical alkyl-substituted cyclohexanes, the cyano (-CN) group possesses a cylindrical symmetry and a uniquely small steric demand (A-value

Theoretical Framework: The "Locked" Conformation

To analyze this system, we must first establish the conformational anchor. The tert-butyl group acts as a Winstein-Holness anchor , effectively locking the cyclohexane ring into a single chair conformation.

-

The Anchor: The tert-butyl group has an A-value of 4.9 kcal/mol [1].[1] Placing this group in an axial position would incur severe 1,3-diaxial interactions, rendering that conformer energetically inaccessible at standard temperatures.

-

The Variable: The cyano group (-CN) has a significantly smaller A-value (0.17 – 0.24 kcal/mol ) [2]. While it prefers the equatorial position, the energy penalty for the axial position is minimal compared to other functional groups.

Isomer Definitions

Due to the "locking" effect of the tert-butyl group (which is always equatorial), the stereochemistry is defined as follows:

| Isomer | t-Butyl Position | Cyano (-CN) Position | Relationship | Stability |

| Trans | Equatorial | Equatorial | 1,4-Diequatorial | Thermodynamic Major |

| Cis | Equatorial | Axial | Axial-Equatorial | Thermodynamic Minor |

Thermodynamic Equilibrium

The equilibrium constant (

Given

Spectroscopic Differentiation (The Self-Validating Protocol)

Reliance on retention time alone is insufficient for isomer identification. The following NMR protocol provides a definitive structural assignment.

Proton NMR ( H NMR)

The diagnostic signal is the methine proton at C1 (the carbon bearing the nitrile).

Scenario A: The Trans Isomer (Equatorial Nitrile)

-

Geometry: The H1 proton is axial .

-

Coupling: It has two trans-diaxial relationships with the axial protons at C2 and C6.

-

Signature: A triplet of triplets (tt) or wide multiplet with large coupling constants (

Hz).- Hz (Diagnostic)

- Hz

Scenario B: The Cis Isomer (Axial Nitrile)

-

Geometry: The H1 proton is equatorial .

-

Coupling: It has no trans-diaxial partners. It only experiences gauche interactions with C2/C6 protons.

-

Signature: A narrow multiplet or quintet-like signal with small coupling constants .

- Hz

- Hz

Carbon NMR ( C NMR)

The Gamma-Gauche Effect allows for confirmation via

-

Cis (Axial CN): The axial cyano group exerts a steric compression on the

-carbons (C3 and C5). This results in an upfield shift (shielding) of C3/C5 by typically 4–6 ppm relative to the trans isomer.

Visual Workflow: NMR Decision Tree

Figure 1: Decision tree for assigning stereochemistry based on H1 proton coupling constants.

Synthetic & Equilibration Protocols

Synthesis (Kinetic vs. Thermodynamic)

Direct nucleophilic substitution (e.g., cyanide on 4-tert-butylcyclohexyl tosylate) proceeds via

-

Starting Material: cis-4-tert-butylcyclohexyl tosylate (axial OTs).

-

Product: trans-4-tert-butylcyclohexane-1-carbonitrile (equatorial CN).

However, radical pathways or non-stereospecific syntheses will yield a mixture.

Equilibration Protocol

To maximize the thermodynamic ratio (enriching the trans isomer), use base-catalyzed equilibration.

Mechanism: Deprotonation

Step-by-Step Procedure:

-

Dissolution: Dissolve the mixture (1.0 eq) in tert-butanol (

-BuOH). -

Base Addition: Add potassium tert-butoxide (

-BuOK, 0.2 eq). -

Reflux: Heat to reflux for 4–12 hours under Nitrogen.

-

Quench: Cool to RT and pour into saturated aqueous

. -

Extraction: Extract with EtOAc, wash with brine, dry over

. -

Analysis: Determine the cis:trans ratio via GC or

H NMR.

Visual Pathway: Equilibration Mechanism

Figure 2: Base-catalyzed equilibration favors the equatorial nitrile via a planar intermediate.

Implications in Drug Design

In medicinal chemistry, the choice between axial and equatorial nitriles is not merely structural but functional.

-

Dipole Vector Alignment:

-

Equatorial CN: The dipole vector lies roughly in the average plane of the ring.

-

Axial CN: The dipole vector is perpendicular to the ring plane.

-

Impact: This drastically alters the electrostatic potential surface, affecting binding affinity in protein pockets where directional H-bonding or dipole-dipole interactions are critical.

-

-

Metabolic Liability:

-

Axial protons (in the trans isomer) are generally more susceptible to abstraction by CYP450 enzymes due to better orbital overlap (

) with the ring system, potentially making the trans isomer's

-

-

Solubility:

-

The cis isomer (axial CN) is often more compact but has a higher dipole moment perpendicular to the molecular surface, which can influence aqueous solubility and permeability (

).

-

References

-

Winstein, S.; Holness, N. J. "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 1955 , 77(21), 5562–5578. Link

- Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Standard reference for A-values).

-

Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986 , 25(4), 312–322. Link

-

Booth, H.; Everett, J. R. "Conformational analysis of some 4-tert-butylcyclohexane derivatives by 13C n.m.r. spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, 1980 , 255-259.[2] Link

Sources

Methodological & Application

Application Note: Thermodynamic Control in the Hydrolysis of 4-tert-Butylcyclohexane-1-carbonitrile

Topic: Step-by-step hydrolysis of 4-tert-butylcyclohexane-1-carbonitrile to carboxylic acid Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Scope

This technical guide details the hydrolysis of 4-tert-butylcyclohexane-1-carbonitrile (1) to 4-tert-butylcyclohexanecarboxylic acid (2). Due to the conformational locking provided by the bulky tert-butyl group, this reaction is a classic study in stereochemical control. While the starting nitrile often exists as a mixture of cis (axial nitrile) and trans (equatorial nitrile) isomers, the hydrolysis conditions described herein are optimized to yield the thermodynamically stable trans-4-tert-butylcyclohexanecarboxylic acid (diequatorial conformation).

Two protocols are provided:

-

Method A (Alkaline Hydrolysis): The primary recommended route using high-temperature saponification in ethylene glycol to ensure complete conversion and thermodynamic equilibration.

-

Method B (Acid Hydrolysis): An alternative route using sulfuric acid/acetic acid for substrates sensitive to base.

Chemical Background & Stereochemistry

Conformational Analysis

The 4-tert-butyl group acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where the tert-butyl group is equatorial.

-

cis-Isomer: The functional group at C1 is axial .

-

trans-Isomer: The functional group at C1 is equatorial .

Reaction Mechanism & Epimerization

Hydrolysis of hindered nitriles requires vigorous conditions. Under these conditions (high temperature, strong base/acid), the C1 stereocenter undergoes epimerization via the enolate (base) or enol (acid) intermediate of the amide. The reaction is driven toward the trans-acid because the equatorial carboxyl group minimizes 1,3-diaxial interactions, making it the thermodynamic product.

Figure 1: Mechanistic pathway highlighting the thermodynamic drive toward the trans-isomer via the enolizable intermediate.

Experimental Protocols

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature | >150°C (Method A) | Required to overcome steric hindrance of the cyclohexane ring and ensure thermodynamic equilibration. |

| Solvent | Ethylene Glycol (Method A) | High boiling point (197°C) allows reflux temperatures sufficient for hindered nitrile hydrolysis. |

| Stoichiometry | >5 eq. Base/Acid | Excess reagent drives the equilibrium forward and maintains reaction rate. |

| Agitation | Vigorous | The starting nitrile is hydrophobic; vigorous stirring ensures phase transfer/solubility. |

Method A: Alkaline Hydrolysis (Recommended)

This method utilizes ethylene glycol to achieve high temperatures, ensuring rapid hydrolysis and complete isomerization to the trans-acid.

Reagents

-

4-tert-butylcyclohexane-1-carbonitrile (10.0 g, 60.5 mmol)

-

Potassium Hydroxide (KOH) pellets (10.0 g, ~180 mmol, ~3 eq)

-

Ethylene Glycol (50 mL)

-

Water (5 mL)

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add KOH pellets, ethylene glycol, and water. Stir until KOH is dissolved.

-

Addition: Add the nitrile substrate.[1][2] Note that it may not fully dissolve initially.

-

Reaction: Heat the mixture to reflux (~160-180°C) .

-

Observation: The mixture will eventually become homogeneous as the nitrile reacts and the potassium carboxylate forms.

-

Duration: Reflux for 12–24 hours . Monitor by TLC (Solvent: 20% EtOAc/Hexane) or GC-MS.

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Dilution: Pour the reaction mixture into 200 mL of ice-water. The solution should be clear (potassium salt is water-soluble).

-

Troubleshooting: If solids remain, extract with diethyl ether (2 x 50 mL) to remove unreacted nitrile (discard organic layer).

-

-

Acidification: Slowly add concentrated HCl (~15-20 mL) to the aqueous phase with stirring until pH < 2.

-

Safety: Exothermic reaction.

-

Observation: The product will precipitate as a white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Method B: Acid Hydrolysis (Alternative)

Useful if the substrate contains base-labile moieties, though slower for hindered nitriles.

Reagents

-

4-tert-butylcyclohexane-1-carbonitrile (5.0 g)

-

Glacial Acetic Acid (30 mL)

-

Concentrated Sulfuric Acid (

) (15 mL) -

Water (15 mL)

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a stir bar and reflux condenser.

-

Mixing: Add the nitrile and glacial acetic acid. Stir to dissolve/suspend.

-

Acid Addition: Carefully add water followed by conc.

dropwise. -

Reaction: Heat to reflux (~110-120°C) for 24–48 hours .

-

Note: Acid hydrolysis of hindered nitriles is kinetically slower than high-temp base hydrolysis.

-

-

Workup: Cool to room temperature and pour into 200 mL ice-water.

-

Extraction: The product may precipitate or oil out. Extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification & Characterization

Purification Workflow

The crude product from Method A is typically >95% pure trans-acid. If purification is needed (e.g., to remove trace cis isomer):

Figure 2: Purification workflow to isolate the pure trans-isomer.

Recrystallization Protocol:

-

Dissolve crude solid in minimum hot Ethanol or Acetone.

-

Add hot water dropwise until slight turbidity appears.

-

Allow to cool slowly to RT, then 4°C.

-

Filter crystals. The trans-isomer crystallizes preferentially.

Analytical Validation

| Attribute | Expected Value (Trans-Isomer) | Notes |

| Physical State | White Crystalline Solid | |

| Melting Point | 174–176 °C | Cis-isomer MP is typically lower (~115°C). |

| 1H NMR (CDCl3) | The | |

| IR Spectroscopy | 1690–1710 cm | Broad O-H stretch 2500–3300 cm |

References

-

Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 40. Protonation of the carboxylate of 4-tert-butylcyclohexanecarboxylic acid. The Journal of Organic Chemistry, 46(10), 1959-1962. [Link]

- Cohen, T., et al. (1977). Stereochemical control in the hydrolysis of nitriles. Journal of the American Chemical Society. (Foundational text on thermodynamic vs kinetic control in cyclohexane systems).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).

-

Allinger, N. L., & Liang, C. D. (1967). Conformational Analysis. LVI. The Calculation of the Relative Stabilities of the cis- and trans-4-tert-Butylcyclohexanecarboxylic Acids. The Journal of Organic Chemistry, 32(8), 2391–2394. [Link]

Sources

Application Note: Precision Reduction of 4-tert-butylcyclohexane-1-carbonitrile to (4-tert-butylcyclohexyl)methanamine

Part 1: Strategic Analysis & Core Directive

Executive Summary

The reduction of 4-tert-butylcyclohexane-1-carbonitrile to (4-tert-butylcyclohexyl)methanamine is a pivotal transformation in the synthesis of conformationally locked pharmacological scaffolds (e.g., analogs of Buparvaquone). The presence of the bulky tert-butyl group at the C4 position locks the cyclohexane ring into a rigid chair conformation, making the stereochemical outcome of the reduction highly predictable but also sensitive to reaction conditions.

This guide provides three validated protocols ranging from laboratory-scale precision (LiAlH₄) to scalable catalytic methods (Raney Nickel).

Stereochemical & Mechanistic Considerations

-

Conformational Locking: The tert-butyl group (A-value ~4.9 kcal/mol) exclusively occupies the equatorial position to minimize 1,3-diaxial interactions.

-

Starting Material: Commercial 4-tert-butylcyclohexane-1-carbonitrile is typically a mixture of cis (axial CN) and trans (equatorial CN) isomers, often favoring the thermodynamic trans isomer.

-

Product Stereochemistry:

-

LiAlH₄ Reduction: Generally proceeds with retention of configuration . The hydride attacks the nitrile carbon (which is not part of the ring), converting it to a primary amine without disrupting the C1-ring bond. Therefore, trans-nitrile yields trans-amine.

-

Side Reaction Control: The primary challenge in nitrile reduction is the formation of secondary amines via the condensation of the intermediate imine with the product amine.[1] This is mitigated by using high dilution (LiAlH₄) or ammonia additives (Catalytic Hydrogenation).

-

Part 2: Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Laboratory scale (<10g), high stereochemical fidelity, rapid throughput. Mechanism: Nucleophilic attack of hydride on the nitrile carbon.

Reagents & Materials

-

Substrate: 4-tert-butylcyclohexane-1-carbonitrile (1.0 equiv)

-

Reductant: LiAlH₄ (2.0 - 4.0 equiv) - Excess required for complete conversion.

-

Solvent: Anhydrous THF or Diethyl Ether (Et₂O).

-

Quench: Water, 15% NaOH, Water (Fieser Method).

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen/Argon.

-

Preparation of LAH: Charge the flask with LiAlH₄ (2.5 equiv) and anhydrous THF (concentration ~0.5 M relative to LAH). Cool to 0°C in an ice bath.

-

Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reaction: Remove ice bath and warm to room temperature. Reflux for 3–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH; Stain: Ninhydrin).

-

Fieser Workup (Critical for Filtration):

-

Cool mixture to 0°C.

-

Slowly add x mL Water (where x = grams of LiAlH₄ used).

-

Add x mL 15% NaOH .

-

Add 3x mL Water .

-

Result: A granular white precipitate of aluminum salts forms, which is easily filtered.

-

-

Isolation: Filter the salts through a Celite pad. Wash the cake with THF. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude amine is often pure enough. If necessary, purify via acid-base extraction or recrystallization of the HCl salt from Ethanol/Ether.

Visualization: LiAlH₄ Reaction Workflow

Caption: Optimized workflow for LiAlH4 reduction utilizing the Fieser workup to minimize emulsion formation.

Method B: Raney Nickel Catalytic Hydrogenation (Chemical Transfer)

Best for: Medium scale (10-100g), safety (avoids high-pressure H₂ gas), chemoselectivity. Reference Protocol: Adapted from Raney Ni/KBH₄ system [1].

Reagents

-

Substrate: 4-tert-butylcyclohexane-1-carbonitrile (1.0 equiv)

-

Catalyst: Raney Nickel (approx.[1][4][5][6] 1.0 equiv by weight, wet).

-

Hydrogen Source: Potassium Borohydride (KBH₄) or NaBH₄ (4.0 equiv).

-

Solvent: Ethanol (Absolute).

Step-by-Step Protocol

-

Safety: Raney Nickel is pyrophoric when dry. Handle as a slurry in water/ethanol.

-

Mixing: In a flask, combine the nitrile (10 mmol) and Raney Nickel (0.6 g wet) in Ethanol (25 mL).

-

Activation: Add KBH₄ (40 mmol) in small portions to the stirring mixture at room temperature.

-

Reaction: Stir vigorously at 50°C for 3–4 hours.

-

Workup: Filter the catalyst through a Celite pad (keep wet!). Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water, dry, and concentrate.

Method C: High-Pressure Hydrogenation (Industrial Standard)

Best for: Large scale (>100g), atom economy.

Protocol Summary

-

Catalyst: Raney Nickel or Rh/Al₂O₃.[4]

-

Conditions: 50–100 bar H₂, 60–80°C.

-

Additive: Ammonia (NH₃) or Acetic Anhydride is mandatory .

-

Why? The primary amine product can react with the intermediate imine to form a secondary amine (dimer).[1] Ammonia saturates the equilibrium, suppressing dimer formation.

-

-

Solvent: Methanol saturated with NH₃.[6]

Part 3: Comparative Analysis & Data

Method Comparison Table

| Feature | Method A: LiAlH₄ | Method B: Raney Ni / KBH₄ | Method C: H₂ / Raney Ni (Pressure) |

| Scale Suitability | < 10 g | 10 - 100 g | > 100 g (Industrial) |

| Yield | 85 - 95% | 80 - 90% | 90 - 98% |

| Stereoselectivity | High (Retention) | High (Retention) | High (Retention) |

| Safety Profile | High Risk: Pyrophoric, reactive quench. | Moderate: H₂ generation, Ni waste. | High Risk: High pressure H₂. |

| Chemo-selectivity | Low (Reduces esters, ketones) | Moderate | High (Tunable) |

| Impurity Profile | Aluminum salts (emulsions) | Boron salts | Secondary amines (if no NH₃) |

Mechanistic Pathway & Side Reactions

The diagram below illustrates the critical branching point where secondary amines are formed, highlighting why Ammonia is used in Method C and high dilution in Method A.

Caption: Mechanistic pathway showing the competition between direct reduction to primary amine and condensation to secondary amine.

Part 4: References

-

Mild Reduction System: Zhuang, Y. et al. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines." Synthetic Communications, 2008. (Verified via Semantic Scholar search results).

-

LiAlH4 General Protocol: Amundsen, L. H., & Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 1951. .

-

Fieser Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967.[7]

-

Stereochemistry of 4-tert-butylcyclohexyl systems: Eliel, E. L., & Senda, Y. "Reduction of 4-tert-butylcyclohexanone." Tetrahedron, 1970. (Provides foundational data on the conformational locking of the substrate).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. d-nb.info [d-nb.info]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. prepchem.com [prepchem.com]

- 9. quora.com [quora.com]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

Catalytic hydrogenation of 4-tert-butylcyclohexane-1-carbonitrile methodology

Application Note: Catalytic Hydrogenation of 4-tert-Butylcyclohexane-1-carbonitrile

Executive Summary

The catalytic hydrogenation of 4-tert-butylcyclohexane-1-carbonitrile to (4-tert-butylcyclohexyl)methanamine is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for antihistamines and antifungal agents. This reaction presents two distinct challenges:

-

Chemoselectivity: Preventing the formation of secondary amine dimers (dimerization).

-

Stereochemical Integrity: Managing the cis/trans isomer ratio of the cyclohexane ring, which is conformationally locked by the bulky tert-butyl group.

This guide details a validated protocol using Raney® Nickel with ammonia suppression, alongside an alternative Rhodium on Alumina method for substrates requiring milder conditions.

Mechanistic Insight & Reaction Pathway

To control the reaction, one must understand the surface chemistry. The reduction of a nitrile does not proceed directly to the amine in a single step; it passes through a reactive aldimine intermediate .

The "Dimerization" Problem

The primary cause of yield loss is the condensation of the newly formed primary amine with the intermediate aldimine. This releases ammonia and forms a secondary imine, which is then hydrogenated to a secondary amine (dimer).[1]

Reaction Network:

-

Primary Pathway:

(Primary Amine) -

Side Pathway:

-

Final Side Product:

(Secondary Amine)

The Solution: The addition of excess Ammonia (NH

Stereochemical Considerations

The tert-butyl group at the C4 position locks the cyclohexane ring into a specific chair conformation.

-

Starting Material: 4-tert-butylcyclohexane-1-carbonitrile typically exists as a mixture of trans (equatorial nitrile) and cis (axial nitrile). The trans isomer is thermodynamically favored.

-

Isomerization Risk: While hydrogenation generally retains the configuration at C1, high temperatures or strongly basic conditions can induce epimerization via an enamine-like tautomer on the catalyst surface.

Figure 1: Reaction network showing the competitive pathway to secondary amines. Excess NH3 blocks the dashed red path.

Methodology A: Raney® Nickel (The Gold Standard)

Raney Nickel (Ra-Ni) is the preferred catalyst due to its low cost and high activity for nitrile reduction. However, it requires strict safety protocols due to its pyrophoric nature.[2][3]

Critical Parameters

| Parameter | Setting | Rationale |

| Catalyst Loading | 10–20 wt% (wet) | High surface area required for rapid H |

| Solvent | Methanol (7M NH | Methanol offers high H |

| Pressure | 50–100 psi (3.5–7 bar) | Nitrile reduction is pressure-dependent; lower pressures favor side reactions. |

| Temperature | 50°C | Balance between rate and stereochemical scrambling. |

Step-by-Step Protocol

Safety Warning: Raney Nickel is pyrophoric (ignites in air) and must be handled as a slurry under water or inert gas.[3][4][5] Never let the catalyst dry out.

-

Catalyst Preparation:

-

Weigh out 2.0 g of Raney Nickel (approx. 50% slurry in water).

-

Wash the catalyst 3x with anhydrous Methanol (decant carefully to avoid losing catalyst) to remove water.

-

Why: Water can inhibit the reaction rate in some nitrile reductions, though Ra-Ni is tolerant.

-

-

Reactor Loading:

-

In a high-pressure autoclave (e.g., Parr reactor), dissolve 10.0 g (60.5 mmol) of 4-tert-butylcyclohexane-1-carbonitrile in 100 mL of 7N Ammonia in Methanol .

-

Transfer the washed Raney Nickel slurry into the autoclave using a minimal amount of methanol.

-

-

Purge & Pressurize:

-

Seal the reactor.

-

Purge with Nitrogen (3x to 50 psi) to remove oxygen.

-

Purge with Hydrogen (3x to 50 psi) to saturate the headspace.

-

Pressurize to 75 psi (5 bar) with Hydrogen.

-

-

Reaction:

-

Heat the mixture to 50°C with vigorous stirring (>1000 rpm).

-

Note: Mass transfer is critical. If stirring is too slow, H

starvation occurs at the catalyst surface, promoting dimerization. -

Monitor H

uptake. Reaction typically completes in 4–6 hours.

-

-

Workup:

-

Cool to room temperature and vent H

. Purge with Nitrogen. -

Filter the mixture through a Celite pad (keep wet!) to remove the catalyst.

-

Safety: Immediately quench the filter cake with water and dispose of in a designated pyrophoric waste container.

-

Concentrate the filtrate under reduced pressure to remove MeOH and NH

.

-

-

Purification:

-

The crude oil is usually >95% pure. If necessary, purify via Kugelrohr distillation or convert to the HCl salt for recrystallization (Ethanol/Ether).

-

Methodology B: Rhodium on Alumina (High Selectivity)

For laboratories lacking high-pressure autoclaves or for substrates sensitive to the basicity of Raney Nickel, Rhodium (5%) on Alumina is an excellent alternative. It operates at lower pressures and often yields higher cis/trans retention.

Protocol Modifications

-

Catalyst: 5% Rh/Al

O -

Solvent: Ethanol (anhydrous).

-

Additive: Acetic Acid (optional, 1-2 eq) can be used instead of Ammonia to protonate the primary amine as it forms, preventing it from attacking the imine.

-

Conditions: 40 psi H

, Room Temperature.

Analytical Validation

Trust but verify. Use these markers to validate the transformation.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Disappearance of peak at ~2240 cm | Complete consumption of Nitrile. |

| 1H NMR (CDCl | New doublet/multiplet at | Indicates -CH |

| 1H NMR (Stereochem) | Axial vs. Equatorial CH | Trans-isomer (equatorial) typically appears upfield relative to cis due to anisotropy. |

| GC-MS | M+ = 169 (Product) vs M+ = 322 (Dimer) | Critical check for secondary amine contamination. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the hydrogenation process emphasizing safety steps.

Troubleshooting & Optimization

-

Problem: High levels of secondary amine (dimer).

-

Problem: Incomplete conversion.

-

Problem: Epimerization (Change in cis/trans ratio).

References

-

Greenfield, H. (1976). The Chemistry of Raney Nickel Action. Industrial & Engineering Chemistry Product Research and Development. Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Hitchcock, S. R., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: A Laboratory Class Project. The Chemical Educator. Link (Provides foundational data on the stereochemical locking of the t-butyl cyclohexane system).

-

Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis. Link

-

Organic Chemistry Portal. (2024). Synthesis of Amines by Hydrogenation of Nitriles. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Raney nickel [dlab.epfl.ch]

- 4. preciouscatalyst.com [preciouscatalyst.com]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

Use of 4-tert-butylcyclohexane-1-carbonitrile as a chiral auxiliary in synthesis

The following Application Note and Protocol guide details the use of 4-tert-butylcyclohexane-1-carbonitrile in synthesis.

Editorial Note on Terminology: While the user prompt refers to this compound as a "chiral auxiliary," 4-tert-butylcyclohexane-1-carbonitrile is an achiral molecule (possessing a plane of symmetry in both cis and trans isomers). Therefore, it cannot function as a chiral auxiliary (which induces enantioselectivity). Instead, it serves as a Conformational Anchor or Stereocontrol Scaffold . The tert-butyl group "locks" the cyclohexane ring into a rigid chair conformation, allowing researchers to direct reaction trajectories (axial vs. equatorial) with high diastereoselectivity. This guide focuses on exploiting this "locking" effect for stereocontrolled synthesis.

Topic: The 4-tert-Butylcyclohexane-1-carbonitrile System

Executive Summary

4-tert-butylcyclohexane-1-carbonitrile is a model substrate and synthetic scaffold used to control stereochemistry in cyclic systems. Its utility stems from the "tert-butyl lock" effect : the bulky tert-butyl group at C4 forces the cyclohexane ring into a single chair conformation where the tert-butyl group is equatorial (A-value > 4.9 kcal/mol). This prevents ring flipping, rendering the C1 position stereochemically distinct (axial vs. equatorial).

In drug development, this scaffold is utilized to:

-

Synthesize defined diastereomers of amino acids, amines, and carboxylates.

-

Probe transition state geometries (axial vs. equatorial attack) during metabolic stability studies.

-

Create rigidified analogs of flexible bioactive molecules to map receptor binding pockets.

Scientific Foundation & Mechanism[1]

2.1 The Conformational Lock

In unsubstituted cyclohexane, the ring flips rapidly at room temperature, averaging the environments of axial and equatorial substituents. In 4-tert-butylcyclohexane-1-carbonitrile , the steric bulk of the tert-butyl group creates a thermodynamic energy penalty for the axial conformer that is insurmountable under standard conditions.

-

Result: The molecule exists >99% in the conformation where the t-Bu group is equatorial.

-

Implication: Reactions at the C1 nitrile (or its enolate) occur on a rigid framework, allowing precise prediction of stereochemical outcomes based on steric approach control.

2.2 Mechanism of Stereoselective Alkylation

The most common application is the

-

Lithium Enolates (N-Metalated): Form "ketenimine-like" structures that are nearly linear. The electrophile approach is governed by subtle steric differences, often leading to modest diastereoselectivity (dr ~ 60:40 to 80:20).

-

Magnesium/Copper Species (C-Metalated): These form a pyramidal, configurationally stable C-metal bond. Alkylation proceeds with retention of configuration , yielding high diastereoselectivity (dr > 95:5).

Experimental Protocol: Diastereoselective Alkylation

Objective: To introduce an alkyl group at the C1 position with high diastereocontrol, generating trans-1-alkyl-4-tert-butylcyclohexane-1-carbonitrile.

Materials

-

Substrate: 4-tert-butylcyclohexane-1-carbonitrile (mixture of cis/trans is acceptable as the stereocenter is destroyed upon deprotonation).

-

Base: Lithium Diisopropylamide (LDA) [2.0 M in THF/heptane].

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

-

Additives: HMPA or DMPU (optional, to accelerate reaction but may erode selectivity in Mg systems).

Workflow Diagram (Graphviz)

Caption: Workflow for the stereoselective alkylation of 4-tert-butylcyclohexane-1-carbonitrile, highlighting the divergence between Lithium and Magnesium protocols.

Step-by-Step Methodology

Method A: High-Selectivity Magnesium Route (Recommended) This method utilizes the configurational stability of C-magnesiated nitriles.

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add 4-tert-butylcyclohexane-1-carbonitrile (1.0 equiv, 5 mmol) and anhydrous THF (15 mL).

-

Deprotonation: Cool to -78 °C . Add LDA (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete enolization.

-

Transmetallation: Add MgBr₂·OEt₂ (1.2 equiv) dissolved in THF. Stir for 30 minutes at -78 °C.

-

Note: The solution may change color/turbidity as the Li-enolate converts to the Mg-species.

-

-

Alkylation: Add the electrophile (e.g., MeI , 1.5 equiv) dropwise.

-

Reaction: Allow the mixture to warm slowly to -40 °C over 2 hours.

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl.

-

Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate.

Method B: Standard Lithium Route Use for simple substrates where separation of isomers is easy.

-

Follow steps 1-2 above.

-

Skip transmetallation. Directly add Electrophile at -78 °C.

-